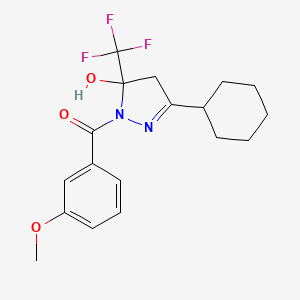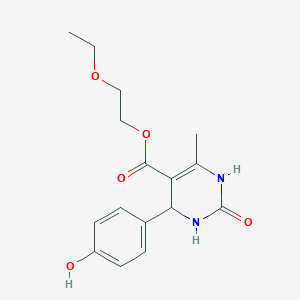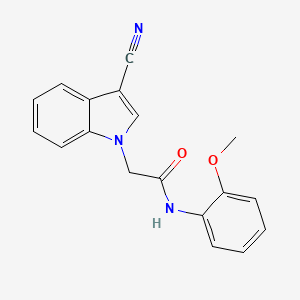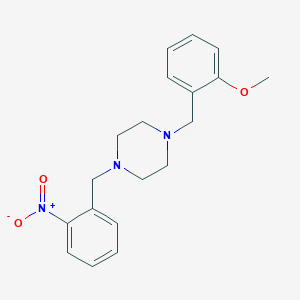![molecular formula C19H24O3 B4983871 2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)
2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene, commonly known as Bisoprolol, is a beta-blocker medication that is primarily used to treat high blood pressure, heart failure, and angina. Bisoprolol works by blocking the effects of adrenaline on the heart and blood vessels, thereby reducing the workload on the heart and lowering blood pressure.
作用機序
Bisoprolol works by selectively blocking beta-1 receptors in the heart and blood vessels. This reduces the effects of adrenaline on the heart, resulting in a decrease in heart rate and contractility, and a reduction in blood pressure.
Biochemical and physiological effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate and contractility, thereby decreasing the workload on the heart. It also dilates blood vessels, reducing peripheral resistance and lowering blood pressure. Bisoprolol has been shown to improve cardiac function and reduce the risk of cardiovascular events in patients with heart failure and other cardiovascular diseases.
実験室実験の利点と制限
Bisoprolol has several advantages for use in lab experiments. It is a well-established and widely used beta-blocker medication, with a known mechanism of action and established therapeutic potential. However, there are also some limitations to its use in lab experiments. Bisoprolol may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results. Additionally, the use of Bisoprolol in lab experiments may not accurately reflect the complex pathophysiology of cardiovascular diseases in humans.
将来の方向性
There are several potential future directions for research on Bisoprolol. One area of interest is the development of more selective beta-blockers that target specific beta-receptor subtypes. Another area of interest is the investigation of the effects of Bisoprolol on other physiological systems, such as the immune system and the nervous system. Additionally, there is ongoing research on the use of Bisoprolol in combination with other medications for the treatment of cardiovascular diseases.
合成法
Bisoprolol can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of 1,4-dimethylbenzene, which is then reacted with 2-bromo-1-(3-methoxyphenoxy)propane to produce 2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene.
科学的研究の応用
Bisoprolol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. Several clinical trials have demonstrated the efficacy of Bisoprolol in reducing blood pressure, improving cardiac function, and reducing the risk of cardiovascular events such as heart attack and stroke.
特性
IUPAC Name |
2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-9-10-16(2)19(13-15)22-12-5-4-11-21-18-8-6-7-17(14-18)20-3/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUGZOCSRJRBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)
![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)
![2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4983809.png)
![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
![2-methoxyethyl 1-ethyl-6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4983828.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4983840.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4983848.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4983883.png)
![1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B4983886.png)
